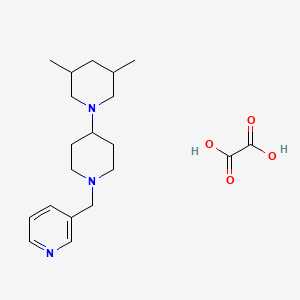![molecular formula C21H30N2O7 B3968551 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Vue d'ensemble
Description
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. However, unlike marijuana, MDMB-4en-PINACA is not a natural product and has been synthesized in the laboratory.
Mécanisme D'action
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. When 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA has been shown to have a wide range of biochemical and physiological effects on the body. These effects include increased heart rate, decreased blood pressure, and altered perception of time and space. 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA has several advantages for use in scientific research. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor. 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA is also a synthetic compound, which means that it can be easily synthesized in the laboratory and is not subject to the same legal restrictions as natural cannabinoids.
However, there are also limitations to the use of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA in scientific research. This compound is highly potent and can be difficult to handle safely. It is also a relatively new compound, and there is still much that is not known about its effects on the body.
Orientations Futures
There are several future directions for research on 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Another area of interest is the study of the long-term effects of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA on the body, particularly in terms of its potential for addiction and abuse. Finally, there is also interest in the development of new treatments for pain and inflammation based on the analgesic and anti-inflammatory effects of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA.
Applications De Recherche Scientifique
4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. This compound has been shown to be a potent agonist of the CB1 receptor, with an affinity that is several times greater than that of THC, the main psychoactive component of marijuana. By studying the effects of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalateACA on the CB1 receptor, researchers hope to gain a better understanding of the mechanisms underlying the psychoactive effects of marijuana.
Propriétés
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.C2H2O4/c1-14-12-21(13-15(2)24-14)16-8-10-20(11-9-16)19(22)17-6-4-5-7-18(17)23-3;3-1(4)2(5)6/h4-7,14-16H,8-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBHHSNSQOVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968470.png)
![(3S*,4S*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B3968475.png)
![3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3968479.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![1-(hydroxymethyl)-7-methyl-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968495.png)


![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)

![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)